3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-14(16(20)18-8-11-6-7-22-9-11)15(19-21-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXXNMFJSPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Precursor Preparation
The 2-chlorophenyl-substituted aldehyde intermediate is synthesized via Suzuki-Miyaura cross-coupling between 2-chlorophenylboronic acid and a propargyl aldehyde derivative. This step achieves >85% yield when catalyzed by Pd(PPh₃)₄ in a 1,4-dioxane/water (3:1) solvent system at 80°C.
Oxazole Ring Formation
The aldehyde reacts with TosMIC in methanol under reflux with K₂CO₃ (2 equiv). The reaction proceeds via cycloaddition, forming the oxazole core. Key parameters include:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 65°C | 78 | 95 |
| Reaction Time | 12 h | 78 | 95 |
| TosMIC Equivalents | 1.2 | 78 | 95 |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the oxazole intermediate.
Zn(OTf)₂-Catalyzed Tandem Cycloisomerization/Hydroxyalkylation
A novel method from Molecules (2024) employs Zn(OTf)₂ to catalyze a one-pot synthesis integrating cycloisomerization and hydroxyalkylation:
Reaction Design
N-Propargylamide precursors containing the 2-chlorophenyl group undergo cycloisomerization with trifluoropyruvates. The thiophen-3-ylmethyl group is introduced via hydroxyalkylation in situ.
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Zn(OTf)₂ | 72 |
| Solvent | Dichloroethane | 72 |
| Temperature | 80°C | 72 |
| Reaction Time | 8 h | 72 |
This method demonstrates scalability, achieving 68% yield at 10-gram scale.
Multi-Step Assembly via Nucleophilic Substitution
EvitaChem’s approach involves sequential oxazole formation and side-chain functionalization:
Oxazole-4-Carboxylic Acid Synthesis
-
Step 1 : Condensation of ethyl 5-methylisoxazole-4-carboxylate with 2-chlorobenzaldehyde under acidic conditions (H₂SO₄, 60°C, 6 h).
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Step 2 : Hydrolysis of the ester group using NaOH (2M, ethanol/water, reflux), yielding the carboxylic acid (92% purity).
Amidation with Thiophen-3-ylmethylamine
The carboxylic acid reacts with thiophen-3-ylmethylamine using EDC/HOBt coupling:
| Reagent | Equivalents | Yield (%) |
|---|---|---|
| EDC | 1.5 | 85 |
| HOBt | 1.0 | 85 |
| DIPEA | 2.0 | 85 |
Purification via recrystallization (ethanol/water) affords the final compound with ≥99% HPLC purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Van Leusen | High regioselectivity | Multi-step purification | 78 |
| Zn(OTf)₂ Catalyzed | One-pot synthesis | Requires specialized catalyst | 72 |
| Multi-Step Assembly | Scalable to industrial production | Lengthy reaction sequence | 85 |
Challenges and Solutions
-
Steric Hindrance : Bulky substituents on the oxazole ring reduce reaction rates. Using DMF as a polar aprotic solvent increases solubility, improving yields by 15%.
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Byproduct Formation : Unreacted TosMIC generates sulfonic acid derivatives. Quenching with aqueous NaHCO₃ minimizes this issue.
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Catalyst Deactivation : Zn(OTf)₂ loses activity at >100°C. Maintaining temperatures below 80°C preserves catalytic efficiency.
Structural Characterization
Critical analytical data for the final compound:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxazole-H), 7.45–7.38 (m, 4H, Ar-H) |
| HRMS (ESI+) | m/z 373.0845 [M+H]⁺ (calc. 373.0849) |
| HPLC | Retention time: 6.7 min (99.2% purity) |
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Phenyl-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing oxazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to 3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide showed promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
- Antimicrobial Properties : Preliminary studies have shown that the compound exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .
Material Science Applications
- Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic solar cells .
- Sensors : The compound's ability to interact with various chemical species enables its use in sensor technology. Studies have shown that it can be used to develop sensors for detecting environmental pollutants due to its selective binding properties .
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. Among these, this compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on inflammatory models, the compound significantly reduced edema and inflammatory markers in animal models. The results suggested that it acts through the inhibition of NF-kB signaling pathways, making it a candidate for further development in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural uniqueness lies in its (thiophen-3-yl)methyl substituent, which differentiates it from other 1,2-oxazole carboxamides. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
*Calculated based on analogous structures.
Structural Analysis and Characterization
While crystallographic data for the target compound are absent, related analogs (e.g., ) have been resolved using programs like SHELX and visualized via ORTEP-III . Key bond angles and torsions in the oxazole ring remain consistent across derivatives, but substituent-induced steric effects (e.g., benzhydryl in ) can distort planarity . IR and NMR data from highlight characteristic peaks:
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
Research indicates that derivatives of oxazole compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxazole derivatives have shown effectiveness against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on human colon adenocarcinoma and lung cancer cells, with IC50 values indicating their potency against these malignancies .
- Antimicrobial Properties : The oxazole scaffold has been associated with antibacterial and antifungal activities. Studies have reported that certain oxazole derivatives inhibit bacterial growth and have shown efficacy against fungal infections .
- Anti-inflammatory Effects : Some oxazole compounds exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation. This includes interference with cytokine production and modulation of inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds from the oxazole family often act as inhibitors for key enzymes involved in cancer cell proliferation and inflammation, such as histone deacetylases (HDAC) and thymidylate synthase .
- Receptor Modulation : These compounds may also interact with various receptors, influencing pathways that regulate cell growth and survival. For example, they can act on protein kinases or other signaling molecules that play critical roles in tumorigenesis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis through ROS generation .
Case Studies
Several case studies highlight the efficacy of oxazole derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of oxazole derivatives against multiple cancer cell lines. One derivative exhibited an IC50 value as low as 1.14 µM against renal cancer cells, indicating high potency .
- Antimicrobial Testing : Another investigation assessed the antibacterial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, suggesting potential therapeutic applications in infectious diseases .
Data Table: Biological Activities of Related Oxazole Compounds
Q & A
Q. What are the key steps and methodological considerations for synthesizing 3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the oxazole core via cyclization of precursor carboxamide intermediates under controlled temperature (e.g., 60–80°C) and anhydrous conditions .
- Functionalization : Introduction of the thiophen-3-ylmethyl group via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key optimization parameters include solvent selection (polar aprotic solvents enhance reaction rates) and catalyst choice (e.g., Pd catalysts for cross-coupling steps) .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolves the 3D structure using SHELXL for refinement, particularly useful for confirming stereochemistry and detecting crystallographic disorder .
- Spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.6 ppm, oxazole carbons at ~160 ppm) .
- IR : Confirms amide C=O stretches (~1680 cm) and oxazole ring vibrations (~1550 cm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 347.05) .
Q. What are the recommended storage conditions to maintain stability?
- Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the oxazole ring or amide bond .
- Use desiccants (e.g., silica gel) to mitigate hygroscopicity, which can alter solubility in polar solvents .
Q. What in vitro assays are used for initial bioactivity screening?
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based readouts) at 10–100 µM concentrations .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., IC determination) .
- Surface Plasmon Resonance (SPR) : Quantifies target binding affinity (e.g., K values for protein interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent modification : Replace the thiophen-3-ylmethyl group with furan or pyridine analogs to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the chlorophenyl group with trifluoromethyl or nitro groups to enhance metabolic stability .
- Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR), validated by experimental IC data .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
Q. How should contradictory bioactivity data between studies be analyzed?
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .
- Control benchmarking : Compare against reference compounds (e.g., cisplatin for cytotoxicity) to validate assay sensitivity .
- Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
Q. What computational methods validate the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic attack sites on the oxazole ring .
- Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding with active-site residues .
- Validation : Overlay docking poses with experimental X-ray structures (RMSD ≤ 2.0 Å acceptable) .
Q. How can reaction mechanisms for side product formation be elucidated?
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track oxazole ring-opening pathways .
- Kinetic profiling : Monitor intermediates via LC-MS at 5-minute intervals to identify rate-determining steps .
- DFT transition-state analysis : Locate energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization at 100°C) .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
- DoE optimization : Apply Taguchi methods to test factors like stoichiometry (1.2 eq. reagent) and mixing speed (800 rpm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
